[1-(4-Fluorophenyl)ethylidene](methoxy)amine
Overview
Description
1-(4-Fluorophenyl)ethylideneamine: is a chemical compound with the molecular formula C9H10FNO. It is also known by its IUPAC name, N-(1-(4-fluorophenyl)vinyl)-O-methylhydroxylamine . This compound is characterized by the presence of a fluorophenyl group attached to an ethylidene moiety, which is further connected to a methoxyamine group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)ethylideneamine typically involves the reaction of 4-fluorobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Fluorophenyl)ethylideneamine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various organic compounds.
- Acts as a ligand in coordination chemistry to form metal complexes.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)ethylideneamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The fluorophenyl group enhances its binding affinity to target proteins, while the methoxyamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions lead to the modulation of biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
[1-(4-Fluorophenyl)ethylamine]: Similar structure but lacks the methoxyamine group.
[1-(4-Fluorophenyl)ethanol]: Contains a hydroxyl group instead of a methoxyamine group.
[1-(4-Fluorophenyl)acetone]: Contains a ketone group instead of a methoxyamine group.
Uniqueness:
- The presence of the methoxyamine group in 1-(4-Fluorophenyl)ethylideneamine provides unique reactivity and binding properties compared to its analogs.
- The fluorophenyl group enhances its stability and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-methoxyethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOZHOFHKMIDHY-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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